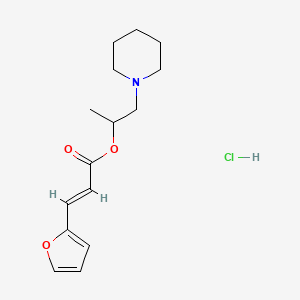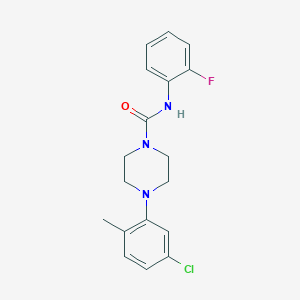
N-(4-butylphenyl)-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-3-(2-furyl)acrylamide, also known as PBAF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material sciences.
作用机制
The exact mechanism of action of N-(4-butylphenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell survival. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been found to inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-(2-furyl)acrylamide has been found to have a low toxicity profile, with no significant adverse effects reported in animal studies. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been found to exhibit good stability in various biological fluids, such as plasma and serum.
实验室实验的优点和局限性
One of the main advantages of N-(4-butylphenyl)-3-(2-furyl)acrylamide is its versatility, as it can be easily modified to generate a wide range of derivatives with different biological activities. However, one of the limitations of N-(4-butylphenyl)-3-(2-furyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, further studies are needed to fully understand the safety and efficacy of N-(4-butylphenyl)-3-(2-furyl)acrylamide in humans.
未来方向
There are several future directions for research on N-(4-butylphenyl)-3-(2-furyl)acrylamide, including the development of more potent derivatives with improved solubility and selectivity for specific targets. Further studies are also needed to investigate the potential use of N-(4-butylphenyl)-3-(2-furyl)acrylamide as a drug delivery system, as well as its effects on various biological processes, such as cell signaling and gene expression. Additionally, more research is needed to fully understand the safety and efficacy of N-(4-butylphenyl)-3-(2-furyl)acrylamide in humans, and to identify potential drug interactions and side effects.
合成方法
N-(4-butylphenyl)-3-(2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-butylphenylboronic acid with 2-furyl acryloyl chloride in the presence of a palladium catalyst. Other methods include the reaction of 4-butylphenylamine with 2-furyl acryloyl chloride in the presence of a base, or the reaction of 4-butylphenylisocyanate with furfurylamine. The purity and yield of N-(4-butylphenyl)-3-(2-furyl)acrylamide can be improved using various purification techniques, such as column chromatography or recrystallization.
科学研究应用
N-(4-butylphenyl)-3-(2-furyl)acrylamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce the production of pro-inflammatory cytokines in animal models of inflammation. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been investigated for its potential use as a drug delivery system, due to its ability to form stable complexes with various drugs and biomolecules.
属性
IUPAC Name |
(E)-N-(4-butylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-3-5-14-7-9-15(10-8-14)18-17(19)12-11-16-6-4-13-20-16/h4,6-13H,2-3,5H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSIKYXDNGNSCS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-butylphenyl)-3-(furan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)
![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)

![1-(3-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}-2-thienyl)ethanone](/img/structure/B5299302.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)

![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
![5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5299356.png)
![8-cyclopentyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5299368.png)
